molecular formula C16H20N6O3 B12150018 ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12150018
M. Wt: 344.37 g/mol
InChI Key: OAONQIOHSAUAIK-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

Biological Activity

Ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine core, which is known for its diverse biological activities, including anxiolytic, antidepressant, and antitumor effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the tetrazole ring enhances the lipophilicity and biological activity of the compound.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperazine and tetrazole moieties have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung)TBD
Similar Piperazine DerivativeMCF7 (Breast)<10

Anxiolytic Activity

The anxiolytic potential of piperazine derivatives has been widely studied. In animal models, compounds similar to this compound have been evaluated using various behavioral tests such as the elevated plus maze and open field test. These studies suggest that the compound may act on serotonin receptors or GABAergic systems.

Study 1: Anxiolytic Effects in Mice

A study evaluating a similar piperazine derivative demonstrated significant anxiolytic effects in Swiss mice. The compound was administered at various doses, showing dose-dependent effects on anxiety-like behaviors.

Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that compounds with structural similarities exhibited IC50 values ranging from 5 to 20 µM against different tumor types. This indicates a potential for further development as an anticancer agent.

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

ethyl 4-[4-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H20N6O3/c1-3-25-16(24)21-10-8-20(9-11-21)15(23)13-4-6-14(7-5-13)22-12(2)17-18-19-22/h4-7H,3,8-11H2,1-2H3

InChI Key

OAONQIOHSAUAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=NN=N3)C

Origin of Product

United States

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